molecular formula C17H16N4O2S B12031317 4-((2-Methoxybenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 478257-13-5

4-((2-Methoxybenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12031317
CAS No.: 478257-13-5
M. Wt: 340.4 g/mol
InChI Key: ORPBCDQCPVIZHD-WOJGMQOQSA-N
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Description

4-((2-Methoxybenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHBFNO

    Molecular Weight: 482.27 g/mol

This compound belongs to the class of 1,2,4-triazoles , which exhibit diverse biological and pharmaceutical activities . Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions may yield different derivatives.

    Substitution: Substitution reactions at the triazole ring or other functional groups are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products::
  • The specific products depend on the reaction conditions and substituents present.
  • Derivatives with altered pharmacological properties may result.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

    Medicine: Research into its therapeutic applications (e.g., drug development).

    Industry: May find use in materials science or catalysis.

Mechanism of Action

  • The compound likely interacts with specific molecular targets or pathways.
  • Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features (e.g., substitution pattern, functional groups).

    Similar Compounds: Explore related triazoles or compounds with similar scaffolds.

Properties

CAS No.

478257-13-5

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-4-[(E)-(2-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N4O2S/c1-22-14-9-5-3-7-12(14)11-18-21-16(19-20-17(21)24)13-8-4-6-10-15(13)23-2/h3-11H,1-2H3,(H,20,24)/b18-11+

InChI Key

ORPBCDQCPVIZHD-WOJGMQOQSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC

Canonical SMILES

COC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CC=CC=C3OC

Origin of Product

United States

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